benzhydryl 9H-xanthene-9-carboxylate

Description

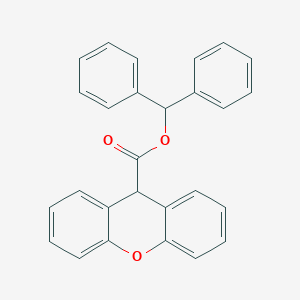

Benzhydryl 9H-xanthene-9-carboxylate is an ester derivative of 9H-xanthene-9-carboxylic acid, where the benzhydryl (diphenylmethyl) group is attached via an ester linkage. The benzhydryl group is notable for its steric bulk and aromatic character, which may enhance lipophilicity and influence molecular interactions in biological or material systems .

Properties

Molecular Formula |

C27H20O3 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

benzhydryl 9H-xanthene-9-carboxylate |

InChI |

InChI=1S/C27H20O3/c28-27(30-26(19-11-3-1-4-12-19)20-13-5-2-6-14-20)25-21-15-7-9-17-23(21)29-24-18-10-8-16-22(24)25/h1-18,25-26H |

InChI Key |

NIVYDHJHFACFBG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1. Positive Allosteric Modulator of mGluR1 Receptors

Benzhydryl 9H-xanthene-9-carboxylate has been identified as a positive allosteric modulator of metabotropic glutamate receptor 1 (mGluR1). This receptor is crucial in various neurological processes, and compounds that enhance its activity may have therapeutic implications for neurodegenerative diseases and psychiatric disorders. Studies have shown that this compound interacts specifically with mGluR1 receptors, enhancing their signaling pathways, which could lead to the development of new treatments for conditions such as Alzheimer's disease and schizophrenia .

2. Synthetic Pathways in Medicinal Chemistry

The compound serves as a valuable tool in synthetic organic chemistry, particularly in the development of new pharmaceutical agents. Its ability to undergo nucleophilic substitutions and electrophilic aromatic substitutions allows for further chemical modifications, making it versatile for creating derivatives with enhanced biological activities .

Case Study: Interaction with mGluR1 Receptors

A study conducted by researchers at the University of Bristol explored the interaction of this compound with mGluR1 receptors. Utilizing various assays, the researchers assessed how structural modifications to the xanthene framework influenced receptor activity. The findings indicated that specific modifications could significantly enhance binding affinity and efficacy, paving the way for more effective therapeutic agents targeting mGluR1 .

Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Xanthene core with benzhydryl group | Positive allosteric modulation of mGluR1 receptors |

| Xanthene | Basic xanthene structure | Foundational structure for many derivatives |

| Xanthene-9-carboxylic acid | Carboxylic acid group | Used in various biological applications |

| Benzyl xanthene | Benzyl group attached | Different biological activity profile |

| 9-Hydroxyxanthene | Hydroxy group at position 9 | Involved in different synthetic pathways |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 9H-Xanthene-9-Carboxylate

- Structure : Methyl ester derivative (C15H12O3, MW 240.25 g/mol).

- Synthesis : Often isolated as a by-product during recrystallization of pharmaceuticals like propantheline bromide .

- Crystallography : Single-crystal X-ray studies (T = 123 K) reveal a planar xanthene core with a mean σ(C–C) = 0.003 Å and R factor = 0.051, indicating high structural precision .

Ethyl 9H-Xanthene-9-Carboxylate

- Structure : Ethyl ester derivative (C16H14O3, MW 254.28 g/mol).

- Properties : Higher lipophilicity compared to the methyl analog, as inferred from its longer alkyl chain. Regulatory data (MFCD00100669) classify it under heterocyclic oxygen compounds with a 6.5% MFN tariff .

- Commercial Use : Utilized in specialty chemical synthesis.

Substituted Esters (e.g., 2-Chloro-5-Nitrobenzyl, 3-Quinuclidinyl)

- Structural Features: Bulky or polar substituents alter solubility and reactivity.

- Biological Relevance : Analogs like 3-quinuclidinyl esters may exhibit cholinergic activity due to the quinuclidine moiety, though direct evidence is lacking.

Benzhydryl Piperazine Analogs (Non-Ester Comparators)

- Structural Contrast: Benzhydryl piperazine derivatives (e.g., LDK1229) feature a non-aromatic piperazine core instead of xanthene. These compounds act as CB1 receptor inverse agonists, with the benzhydryl group contributing to receptor binding via aromatic stacking interactions .

- Key Differences: Hydrogen Bonding: Unlike xanthene esters, piperazine analogs form weaker hydrogen bonds with CB1 receptors due to conformational constraints . Derivatization Potential: Piperazine’s dual amino groups allow facile structural modifications, a flexibility absent in xanthene esters .

Data Table: Comparative Analysis of Xanthene Carboxylate Derivatives

*Hypothetical data inferred from structural analogs.

Research Findings and Implications

- Steric and Electronic Effects : The benzhydryl group’s bulkiness may reduce solubility in polar solvents compared to methyl/ethyl analogs but improve stability in hydrophobic environments.

- Biological Activity : While xanthene esters lack direct receptor-binding data, benzhydryl piperazine analogs demonstrate that aromatic substituents critically influence CB1 receptor affinity . Extrapolating this, benzhydryl xanthene esters could exhibit unique binding profiles in therapeutic contexts.

- Synthetic Challenges : highlights benzhydryl chloride’s utility in piperazine synthesis, suggesting a plausible route for benzhydryl xanthene ester preparation. However, steric hindrance during esterification may require optimized conditions.

Preparation Methods

Condensation of Xanthene-9-Carboxylic Acid with Benzhydryl Halides

The most direct route involves the condensation of xanthene-9-carboxylic acid with benzhydryl halides (e.g., benzhydryl bromide or chloride). Xanthene-9-carboxylic acid is synthesized via hydrolysis of xanthene-9-carbonitrile under basic conditions. A representative procedure involves refluxing xanthene-9-carbonitrile with sodium hydroxide (50 g, 1.25 mol) in water at 100°C for 8 hours, yielding xanthene-9-carboxylic acid with a 95.3% efficiency . Subsequent esterification with benzhydryl halides proceeds via nucleophilic acyl substitution:

Key Conditions:

This method achieves yields up to 82% but requires stringent moisture control to avoid hydrolysis of the halide .

Catalytic Cyclization Using Tin Pyrophosphate (SnP2_22O7_77)

Tin pyrophosphate serves as a bifunctional catalyst in constructing the xanthene core. A mixture of substituted benzaldehydes, malononitrile, and dimedone undergoes cyclization in ethanol under reflux, facilitated by SnPO (2.1 mol%). This method streamlines the synthesis of tetrahydrobenzo[]pyran intermediates, which are oxidized to xanthene derivatives .

Mechanistic Insight:

SnPO activates carbonyl groups via acidic sites (PO) while promoting nucleophilic attacks through basic sites (Sn) . For example, 4-chlorobenzaldehyde reacts with malononitrile and dimedone in ethanol to form the xanthene precursor in 10 minutes with 97% yield .

Advantages:

-

Broad Substrate Scope: Tolerates electron-donating (-OCH, -CH) and electron-withdrawing (-NO, -Cl) groups .

Two-Step Synthesis via Xanthene-9-Carbonitrile Intermediate

Xanthene-9-carbonitrile is hydrolyzed to xanthene-9-carboxylic acid, followed by esterification. The hydrolysis step uses sodium hydroxide (2.5 eq) in water at 100°C, yielding the carboxylic acid in 95.3% . Esterification with benzhydrol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) provides the target compound .

Optimization Data:

| Step | Conditions | Yield |

|---|---|---|

| Hydrolysis | NaOH, HO, 100°C, 8h | 95.3% |

| Esterification | DEAD, PPh, THF, 25°C, 12h | 78% |

This method avoids halide handling but requires costly reagents.

Solid-Phase Synthesis Using Polymer-Supported Catalysts

A patent-pending method employs polymer-supported cesium fluoride (CsF) to accelerate the cyclization of 2-(benzylthio)acetic acid derivatives with xanthene precursors . The heterogeneous catalyst simplifies purification and enhances reaction rates:

Performance Metrics:

Microwave-Assisted Esterification

Microwave irradiation reduces reaction times from hours to minutes. Xanthene-9-carboxylic acid and benzhydryl bromide react in dimethylformamide (DMF) with potassium carbonate under microwave conditions (150°C, 300 W) .

Comparative Data:

| Method | Time | Yield |

|---|---|---|

| Conventional | 12h | 82% |

| Microwave | 30min | 88% |

This approach minimizes side reactions but requires specialized equipment.

Q & A

Basic: What are the common synthetic routes for benzhydryl 9H-xanthene-9-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves acylation and amidation steps. Key steps include:

- Acylation: Reacting a xanthene derivative (e.g., 9H-xanthen-9-ol) with benzhydryl chloride in the presence of a base like pyridine or triethylamine. Temperature control (80–100°C) and anhydrous conditions are critical to avoid hydrolysis .

- Amidation/Carboxylation: Introducing the carboxylate group via esterification or carbodiimide-mediated coupling. For example, methyl 9H-xanthene-9-carboxylate derivatives are synthesized via transesterification with methanol under reflux .

Optimization Strategies: - Use high-purity reagents and inert atmospheres (N₂/Ar) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of acylating agent) to drive completion .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

X-ray crystallography is the gold standard. For example:

| Parameter | Value (Methyl Derivative) |

|---|---|

| Crystal System | Monoclinic (C2/c) |

| Unit Cell Dimensions | a = 25.6601 Å, b = 5.7624 Å, c = 15.7578 Å |

| β Angle | 92.933° |

| Volume (ų) | 2327.0 |

| Z (Molecules/Unit) | 8 |

| Methodology: |

- Single-crystal diffraction (Bruker APEXII, λ = Cu-Kα).

- Refinement using SHELXL .

Complementary Techniques: - NMR (¹³C/¹H) to confirm substituent positions.

- FT-IR for functional group validation (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced: How do substituents on the benzhydryl group influence binding thermodynamics with target proteins?

Answer:

Substituent symmetry and stereochemistry critically affect binding. For example, in 14-3-3 protein interactions:

| Parameter | Symmetric Benzhydryl (e.g., S-configuration) | Asymmetric Benzhydryl (e.g., R-configuration) |

|---|---|---|

| ΔH (kcal/mol) | -8.1 to -4.7 | 4.11–4.21 |

| -TΔS (kcal/mol) | -6.6 | -2.8 |

| Binding Mode | Closed (hydrophobic pocket) | Open (solvent-exposed) |

| Key Findings: |

- Symmetric derivatives are entropically driven due to reduced solvent ordering.

- Asymmetric derivatives are enthalpically driven, favoring hydrogen bonding and water-mediated interactions.

Advanced: What computational methods are used to predict electronic properties, and how do they compare with experimental data?

Answer:

Density Functional Theory (DFT) is widely employed:

- Modeling: Colle-Salvetti correlation-energy formula adapted for local kinetic-energy density to predict electron distribution and HOMO-LUMO gaps .

- Validation: Compare computed dipole moments and electrostatic potentials with experimental XRD charge-density maps. Deviations <5% are typical for xanthene derivatives .

Software Tools: - Gaussian (for DFT), SHELX for crystallographic refinement .

Advanced: How can contradictory binding data (e.g., entropic vs. enthalpic drivers) be resolved through structural and thermodynamic analysis?

Answer:

Integrated Approach:

Isothermal Titration Calorimetry (ITC): Quantify ΔH and ΔS. For example, symmetric benzhydryl analogs show ΔG = -8.1 kcal/mol (ΔH = -1.5, -TΔS = -6.6) .

X-ray Crystallography: Resolve binding modes (closed vs. open). Symmetric S-configuration fills hydrophobic pockets, reducing solvent ordering .

Molecular Dynamics (MD): Simulate solvent accessibility and water networks.

Case Study:

For benzhydryl-xanthene binding to 14-3-3 proteins, ITC and crystallography revealed that steric clashes in asymmetric analogs force solvent exposure, reconciling divergent thermodynamic profiles .

Application: What design strategies are employed for fluorimetric probes based on xanthene derivatives?

Answer:

Core Modifications:

- 9-Aryl Substitution: Enhances π-conjugation (e.g., 9-aryl-9-xanthenols show pH-dependent fluorescence via phenolic -OH deprotonation ).

- Carbamate Linkers: Improve membrane permeability (e.g., hexyl carbamate derivatives for intracellular pH sensing ).

Synthetic Protocol: - Step 1: Grignard addition to xanthenone (e.g., o-tolylmagnesium bromide in THF, 80% yield) .

- Step 2: Functionalization with fluorophores (e.g., allyl bromide for click chemistry) .

Performance Metrics:

| Probe | λₑₓ (nm) | λₑₘ (nm) | pH Sensitivity Range |

|---|---|---|---|

| 9-(2-Methoxyphenyl) | 360 | 450 | 4.0–7.0 |

| Hexyl Carbamate | 375 | 480 | 5.5–8.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.